N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-17(2)16-22(27)24-18(3)23(21-6-5-15-29-21)26-13-11-25(12-14-26)19-7-9-20(28-4)10-8-19/h5-10,15,17-18,23H,11-14,16H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGRZXDNZGNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 364.47 g/mol. The structure incorporates a piperazine ring, a thiophene moiety, and a propanamide linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2S |
| Molecular Weight | 364.47 g/mol |
| Key Functional Groups | Piperazine, Thiophene |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, research on related piperazine derivatives showed that they could effectively inhibit poly (ADP-ribose) polymerase (PARP1) in breast cancer cell lines, leading to increased apoptosis and cell death . The IC50 values for these compounds ranged from 18 µM to lower concentrations depending on substituents, suggesting that modifications can enhance efficacy against cancer cells.
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cancer cell survival. The presence of the piperazine ring is hypothesized to facilitate interaction with various biological targets, enhancing its pharmacological profile .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives could inhibit PARP activity significantly, with some compounds achieving over 80% inhibition at optimal concentrations. This suggests a potential pathway for developing new anticancer agents .
- Anticonvulsant Activity : Related compounds have been evaluated for their anticonvulsant properties, showing promise in models of neuropathic pain and seizure activity. The structure-activity relationship indicated that specific modifications could enhance efficacy while reducing side effects .
Scientific Research Applications
Antidepressant Potential
Recent studies suggest that N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide exhibits dual-action antidepressant properties. It interacts with serotonin and norepinephrine receptors, which are crucial in mood regulation. The compound's ability to modulate these neurotransmitter systems positions it as a candidate for treating depression and anxiety disorders.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Its structural characteristics allow it to interact with specific molecular targets involved in cancer cell proliferation. Studies have shown that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer .
Antimicrobial Properties
The sulfonamide moiety of the compound suggests potential antimicrobial activities. Compounds with similar structures have demonstrated efficacy against bacterial and fungal pathogens, making them valuable in developing new antimicrobial agents .
Case Study 1: Antidepressant Efficacy
In a controlled study, researchers evaluated the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential use in treating mood disorders.
Case Study 2: Anticancer Screening
Another study focused on the compound's anticancer properties by testing it against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results showed that the compound inhibited cell growth significantly, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares the target compound with structural analogs, highlighting substituent differences and inferred properties:
Pharmacological Implications
- Piperazine Substituents: 4-Methoxyphenyl (target): Electron-donating methoxy group may enhance receptor binding affinity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in 8c) .
- Amide vs. Sulfonamide :
- Thiophene vs.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically including:
- Amide bond formation : Coupling of the piperazine-thiophene intermediate with 3-methylbutanamide under anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) are preferred to enhance solubility and reaction efficiency .
- Catalysts : Use of coupling agents like HBTU or BOP for amidation, with yields ranging from 40% to 63% depending on steric hindrance .
- Purification : Column chromatography or recrystallization (e.g., from EtOAC/2-PrOH) to achieve >95% purity .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | HBTU, EtN, THF, 12h, RT | 48–63% | |
| Piperazine-thiophene intermediate | NaBH, MeOH, 0°C → RT | 62% |
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR are used to verify regiochemistry (e.g., coupling constants for thiophene protons at δ 6.8–7.4 ppm) and amide bond formation (δ 167–170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC : Purity assessment using C18 columns (e.g., 98% @ 254 nm) .
Q. What structural features influence its potential bioactivity?
Key pharmacophores include:
- 4-Methoxyphenylpiperazine : Modulates receptor affinity (e.g., serotonin/dopamine receptors) .
- Thiophene ring : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
- 3-Methylbutanamide : Stabilizes conformation via steric effects .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
